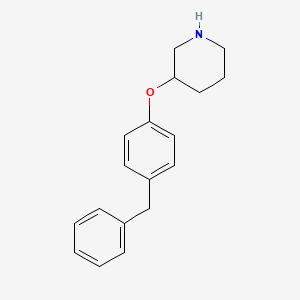

3-(4-Benzylphenoxy)piperidine

Vue d'ensemble

Description

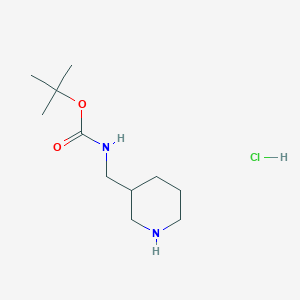

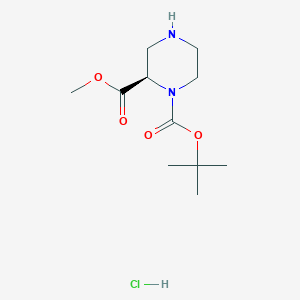

“3-(4-Benzylphenoxy)piperidine” (BPP) is a synthetic compound belonging to the piperidine class of compounds. It acts on the central nervous system, primarily as an antagonist of the dopamine transporter (DAT). The molecular formula of BPP is C18H21NO, and its molecular weight is 267.37 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

The molecular structure of BPP can be analyzed using X-ray diffraction studies . Morphological studies carried out by scanning electron microscopy revealed that the compound has a fibrous structure . In its UV–visible spectrum, the compound displayed direct forbidden and indirect allowed transitions . The optical band gap (Eg) was calculated at around 3.42 eV, indicating that indirect allowed transitions are followed by the compound .

Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of BPP include its molecular formula (C18H21NO) and molecular weight (267.37) . Further properties such as melting point, stability, and other important thermodynamic parameters can be obtained from thermal studies of the compound .

Applications De Recherche Scientifique

Histamine H3 Antagonists

Research has identified 4-phenoxypiperidines as potent, conformationally restricted, non-imidazole histamine H3 antagonists, indicating their utility in developing therapeutics targeting the histamine H3 receptor. These compounds, including a series containing the 4-phenoxypiperidine core, have shown in vitro activity at the recombinant human H3 receptor, with selected members demonstrating potent H3 antagonistic properties. This suggests their potential application in disorders related to wakefulness, as demonstrated by in vivo efficacy in rat EEG models (Dvorak et al., 2005).

σ-1 Receptor Ligands

Halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential σ receptor ligands. The affinity, selectivity, and in vivo evaluation of these compounds, such as the iodinated ligand 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, indicate their utility as probes for σ receptors in the brain and other organs. This provides a foundation for using these derivatives in tomographic studies of σ receptors, potentially contributing to the understanding and treatment of neurological disorders (Waterhouse et al., 1997).

Aromatase Inhibitors

3-Alkylated 3-(4-aminophenyl)piperidine-2,6-diones have been synthesized and evaluated for their role as inhibitors of estrogen biosynthesis, showing stronger inhibition of human placental aromatase compared to aminoglutethimide. This highlights their application in the treatment of hormone-dependent breast cancer, offering a more effective and selective approach to inhibiting estrogen biosynthesis (Hartmann & Batzl, 1986).

Modulators of Glutamate Receptors

1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine and its analogues have been tested for their effects on the induction of long-term potentiation in the hippocampus of rats, with results indicating enhanced glutamatergic transmission. Such findings suggest these compounds could be tools for enhancing long-term potentiation in vivo, potentially relevant for improving memory retention in neurological conditions (Stäubli et al., 1994).

Opioid Receptor Antagonists

Research into the series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has focused on their bioactive conformation as opioid receptor antagonists. By limiting the rotational degrees of freedom of the N-substituent, researchers have developed potent mu-opioid receptor antagonists, providing insights into mu recognition and ligand binding structure-function relationships (Le Bourdonnec et al., 2006).

Orientations Futures

Piperidines, including BPP, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including BPP, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

3-(4-benzylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-5-15(6-3-1)13-16-8-10-17(11-9-16)20-18-7-4-12-19-14-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWXGWDXIVFCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663040 | |

| Record name | 3-(4-Benzylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946681-24-9 | |

| Record name | 3-(4-Benzylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)

![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)